molecular formula C5H8INO B2578245 5-(Iodomethyl)-2-pyrrolidinone CAS No. 5831-75-4

5-(Iodomethyl)-2-pyrrolidinone

Cat. No.: B2578245
CAS No.: 5831-75-4
M. Wt: 225.029
InChI Key: AHHCPDRULUVVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Iodomethyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. The presence of an iodomethyl group at the 5-position of the pyrrolidinone ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-2-pyrrolidinone typically involves the introduction of an iodomethyl group into the pyrrolidinone ring. One common method is the halogenation of 2-pyrrolidinone using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of aldehydes or ketones.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

5-(Iodomethyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-2-pyrrolidinone largely depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. This reactivity allows the compound to interact with different molecular targets, such as enzymes or receptors, leading to the formation of covalent bonds and subsequent biological effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-pyrrolidinone
  • 5-(Chloromethyl)-2-pyrrolidinone
  • 5-(Fluoromethyl)-2-pyrrolidinone

Comparison

5-(Iodomethyl)-2-pyrrolidinone is unique due to the presence of the iodomethyl group, which is larger and more polarizable compared to bromomethyl, chloromethyl, and fluoromethyl groups. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations. Additionally, the iodomethyl group can participate in specific interactions, such as halogen bonding, which are less common with other halomethyl derivatives.

Properties

IUPAC Name

5-(iodomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCPDRULUVVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.